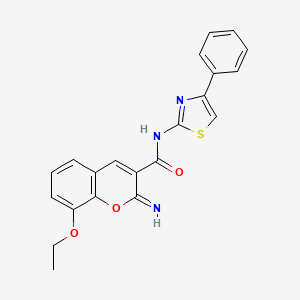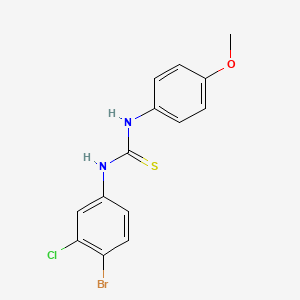![molecular formula C14H15N3O3S B4702609 2-[3-(5-Methyl-2-nitrophenoxy)propylsulfanyl]pyrimidine](/img/structure/B4702609.png)
2-[3-(5-Methyl-2-nitrophenoxy)propylsulfanyl]pyrimidine
Overview
Description
2-[3-(5-Methyl-2-nitrophenoxy)propylsulfanyl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a nitrophenoxy group, a propylsulfanyl chain, and a pyrimidine ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Methyl-2-nitrophenoxy)propylsulfanyl]pyrimidine typically involves multiple steps, starting with the preparation of the nitrophenoxy intermediate. This intermediate is then reacted with a propylsulfanyl group under controlled conditions to form the desired compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-Methyl-2-nitrophenoxy)propylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different nitro derivatives, reduction may produce amine derivatives, and substitution reactions may result in various substituted pyrimidine compounds.
Scientific Research Applications
2-[3-(5-Methyl-2-nitrophenoxy)propylsulfanyl]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-[3-(5-Methyl-2-nitrophenoxy)propylsulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The nitrophenoxy group may interact with enzymes or receptors, leading to various biological effects. The propylsulfanyl chain can influence the compound’s solubility, stability, and overall bioactivity. The pyrimidine ring may play a role in binding to nucleic acids or other biomolecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(5-Methyl-2-nitrophenoxy)propylsulfanyl]benzene
- 2-[3-(5-Methyl-2-nitrophenoxy)propylsulfanyl]thiophene
- 2-[3-(5-Methyl-2-nitrophenoxy)propylsulfanyl]imidazole
Uniqueness
2-[3-(5-Methyl-2-nitrophenoxy)propylsulfanyl]pyrimidine is unique due to its specific combination of functional groups and structural features. The presence of the nitrophenoxy group, propylsulfanyl chain, and pyrimidine ring provides a distinct set of chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-(5-methyl-2-nitrophenoxy)propylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-11-4-5-12(17(18)19)13(10-11)20-8-3-9-21-14-15-6-2-7-16-14/h2,4-7,10H,3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNWUIWTWWOUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-ETHYL-5-METHYL-3-THIENYL)-4-METHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE](/img/structure/B4702532.png)


![1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4702552.png)

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B4702567.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4702575.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4702592.png)
![2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4702593.png)
![(5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4702600.png)
![2-[(5Z)-6-OXO-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE](/img/structure/B4702611.png)

